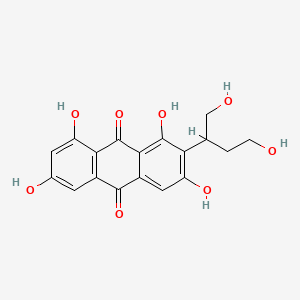
2-(1,4-Dihydroxybutan-2-yl)-1,3,6,8-tetrahydroxy-9,10-anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Versiconol is a polyphenol that is 9,10-anthraquinone substituted at positions 1, 3, 6 and 8 by hydroxy groups and at position 2 by a 1,4-dihydroxybutan-2-yl group. It has a role as an Aspergillus metabolite. It is a polyphenol and a tetrahydroxyanthraquinone.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The antibacterial properties of anthraquinone derivatives have been explored in various studies. One such study focused on synthesizing 1,3,5,7-tetrahydroxy-9,10-anthraquinone and its derivatives, revealing their moderate antibacterial activity against common pathogenic bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. This suggests a potential application of anthraquinone derivatives in developing new antibacterial agents (Nurbayti, Mujahidin, & Syah, 2022).
Anticancer Properties
Several studies highlight the potential of anthraquinone derivatives as anticancer agents. For instance, the in vitro anticancer activity of compounds from the crinoid Colobometra perspinosa was linked to certain anthraquinone structures, underscoring their potential in cancer treatment (Wright et al., 2009). Similarly, certain anthraquinones have demonstrated inhibitory effects on the replication of viruses like Coxsackie virus B3 and influenza virus, indicating their potential as antiviral agents (Zhao et al., 2015).
Synthesis and Chemical Analysis
The structural complexity of anthraquinones invites extensive chemical analysis and synthesis studies. Research involving the quantum-chemical and correlation study of tautomerism and ionization of anthraquinone derivatives helps in understanding their chemical behavior and potential applications in various fields, including material science and drug design (Fain, Zaitsev, & Ryabov, 2006).
Biological Interactions
The interaction of anthraquinone derivatives with biological molecules like DNA is another area of interest. Studies on the interaction of calf thymus DNA with anthraquinone derivatives provide insights into their potential applications in pharmacology and cancer treatment. For example, the interaction of the Ni(II) complex of sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate with DNA was studied, revealing insights into the binding parameters and potential modes of action within cells (Guin, Das, Das, & Mandal, 2012).
Propiedades
Fórmula molecular |
C18H16O8 |
|---|---|
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
2-(1,4-dihydroxybutan-2-yl)-1,3,6,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O8/c19-2-1-7(6-20)13-12(23)5-10-15(17(13)25)18(26)14-9(16(10)24)3-8(21)4-11(14)22/h3-5,7,19-23,25H,1-2,6H2 |
Clave InChI |
ZLIRCPWCWHTYNP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O |
Sinónimos |
versiconol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


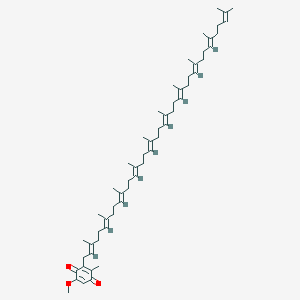
![4-[2-[[(3-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1264527.png)
![3-O-[(2E,4R)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264531.png)


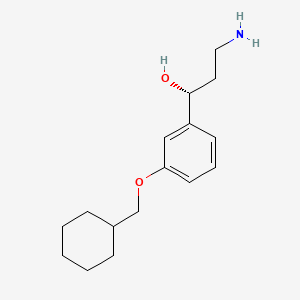
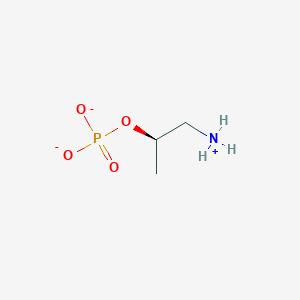


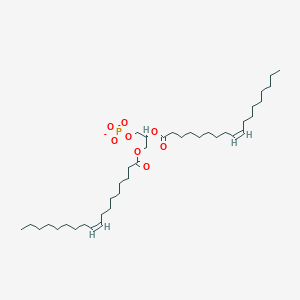
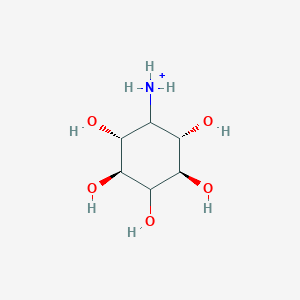
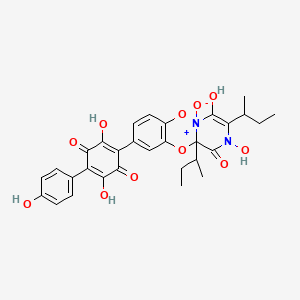
![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B1264547.png)
![(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264548.png)
